2,9-Dimethyl-2,9-decanediol
Description
Contextual Significance of Branched Diols in Chemical Synthesis and Materials Science
Branched diols are crucial building blocks in the synthesis of various polymers, including polyesters and polyurethanes. google.com Unlike their linear counterparts, the introduction of branches along the carbon chain significantly influences the physical and chemical properties of the resulting materials. The presence of side groups, such as the methyl groups in 2,9-Dimethyl-2,9-decanediol, introduces steric hindrance that can disrupt polymer chain packing.
This disruption typically leads to a reduction in crystallinity and an increase in the glass transition temperature (Tg) of the polymer. wvu.edu For instance, studies on furan-based polyesters have shown that using secondary diols results in polymers with higher Tg values compared to those made from primary diols. chemistrysteps.com This ability to tune thermal properties makes branched diols valuable for creating advanced materials with specific performance characteristics, such as enhanced thermal stability or tailored mechanical strength. jchemrev.com Furthermore, the development of synthetic routes from renewable biomass to produce branched diols is an active area of research, aiming to create more sustainable plastics. google.com
Historical Overview of Research Pertaining to Geminal and Vicinal Diols
The study of diols has historically been categorized based on the relative positions of the two hydroxyl groups, with geminal and vicinal diols receiving the most attention due to their unique reactivity and synthetic accessibility.
Geminal diols (or gem-diols) feature two hydroxyl groups attached to the same carbon atom. These compounds are typically formed through the hydration of aldehydes or ketones. umkc.edu Research has shown that most gem-diols are unstable and exist only in equilibrium with the parent carbonyl compound in aqueous solutions, making them difficult to isolate. chemistrysteps.comCurrent time information in Bangalore, IN. A notable exception is formaldehyde, which exists predominantly as its hydrate, methanediol, in water. umkc.edu
Vicinal diols , which have hydroxyl groups on adjacent carbon atoms, are more stable and synthetically versatile. umkc.edu Key historical methods for their synthesis include the oxidation of alkenes using reagents like potassium permanganate (B83412) or osmium tetroxide. umkc.eduorganicchemistrytutor.com A landmark development in this area was the Sharpless asymmetric dihydroxylation, which allows for the creation of chiral vicinal diols from alkenes with high enantioselectivity. umkc.edu The ability to synthesize these chiral diols has been particularly valuable in the preparation of complex, biologically active molecules. google.com
This compound, with its hydroxyl groups separated by a six-carbon chain, falls outside these classical definitions. It is a non-vicinal diol, and its tertiary nature imparts distinct chemical properties compared to the primary and secondary diols more commonly studied in historical contexts.
Current Research Trajectories and Emerging Paradigms for this compound
While direct research literature specifically investigating this compound is sparse, its unique structure allows for informed hypotheses regarding its synthesis and potential applications within modern chemical research.
A logical and well-established synthetic route to tertiary alcohols is the Grignard reaction. wvu.eduresearchgate.net For this compound, a plausible synthesis would involve the reaction of a diester with a long carbon chain, such as dimethyl sebacate (B1225510) (a derivative of the ten-carbon sebacic acid), with an excess of a methyl Grignard reagent like methylmagnesium bromide. In this reaction, the Grignard reagent would attack both ester groups, and after an acidic workup, would yield the target tertiary diol. wvu.edu
Emerging research paradigms for a molecule like this compound would likely focus on its use as a specialty monomer in polymer science. The tertiary alcohol groups are resistant to oxidation, which could be leveraged to create polymers with enhanced thermal or chemical stability. The significant steric bulk provided by the methyl groups at the 2 and 9 positions, combined with the long, flexible eight-carbon chain separating them, could be exploited to synthesize highly amorphous polymers. wvu.edu Such polymers might find applications as modifiers to improve the impact resistance of other plastics or as components in the formulation of specialized coatings, adhesives, or plasticizers. The synthesis of polymers from tertiary alcohols is an area of ongoing interest, with potential applications in recyclable and sustainable materials.
Structure
3D Structure
Properties
CAS No. |
22092-57-5 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2,9-dimethyldecane-2,9-diol |
InChI |
InChI=1S/C12H26O2/c1-11(2,13)9-7-5-6-8-10-12(3,4)14/h13-14H,5-10H2,1-4H3 |
InChI Key |
FNOHQQGLFJNORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCC(C)(C)O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,9 Dimethyl 2,9 Decanediol
Evolution of Synthetic Pathways Towards Tertiary Decanediols
The foundational method for synthesizing tertiary diols, including 2,9-dimethyl-2,9-decanediol, has traditionally been the Grignard reaction. organic-chemistry.org This organometallic reaction is a cornerstone of carbon-carbon bond formation. mt.com The synthesis of symmetrical tertiary diols is classically achieved through the reaction of a diester with an excess of a suitable Grignard reagent. chemistrysteps.com
In the case of this compound, the most direct pathway involves the reaction of a 10-carbon diester, such as dimethyl sebacate (B1225510) (dimethyl decanedioate), with at least four equivalents of a methyl Grignard reagent, like methylmagnesium bromide. mun.cacommonorganicchemistry.com The reaction proceeds via a double nucleophilic addition at each of the two ester carbonyl groups. The first addition to an ester forms a ketone intermediate, which is typically more reactive than the starting ester. chemistrysteps.com This intermediate rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alkoxide. Subsequent aqueous or acidic workup then protonates the dialkoxide intermediate to yield the final diol product.
A detailed experimental procedure involves the dropwise addition of a solution of dimethyl sebacate in an ether solvent, such as tetrahydrofuran (B95107) (THF), to a cooled solution of methylmagnesium bromide. mun.ca After the addition, the mixture is typically heated at reflux to ensure the reaction goes to completion. The highly exothermic nature of the Grignard reaction requires careful temperature control, especially during the initial addition and the final quenching step. mun.ca
Contemporary Catalytic and Green Chemistry Approaches in this compound Synthesis
While classic Grignard synthesis is effective, contemporary research emphasizes the development of more precise, efficient, and environmentally sustainable methods. This involves a focus on catalysis and green chemistry principles to minimize waste, reduce energy consumption, and enhance reaction selectivity.
Achieving high regioselectivity—the ability to control exactly where a chemical reaction occurs on a molecule—is a significant challenge in organic synthesis. mdpi.com For a molecule like this compound, the symmetry simplifies the challenge, but for unsymmetrical diols, controlling the position of hydroxyl groups is paramount.
Modern catalytic systems offer pathways to high selectivity. For instance, rhodium-catalyzed intramolecular silylation of alkyl C-H bonds, followed by oxidation, provides a method to create 1,4-diols with high regioselectivity, demonstrating the power of directing groups to control reactivity at specific sites. nih.govorganic-chemistry.org While not directly applied to this compound, these principles guide the development of new synthetic routes. Molybdenum-catalyzed allylic amination has also shown complete regioselectivity in forming α,α-disubstituted allylic amines, highlighting the potential of transition metal catalysis for precise functionalization. researchgate.net
Biocatalysis, using enzymes, represents another frontier for achieving high selectivity. Although the direct enzymatic synthesis of this compound is not widely documented, engineered enzymes like P450 monooxygenases have been used for the high-specificity hydroxylation of alkanes to produce other diols, showcasing the potential for future biocatalytic routes.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For diol synthesis, this includes using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and using safer solvents.
Recent advancements have focused on creating diols from biomass-derived sources like 5-hydroxymethylfurfural (B1680220) or through direct polymerization of CO2 with diols using catalysts like ceria (CeO2). rsc.orgrsc.orgasiaresearchnews.com While these methods produce different types of diols, they exemplify the shift towards sustainability. For Grignard-type syntheses, improvements focus on mechanochemical methods that can reduce solvent use and sometimes even allow for reactions in the air. organic-chemistry.org The development of processes that use biosourced catalysts, such as those derived from ammonium (B1175870) salts for producing p-menthane-3,8-diols, further illustrates the move towards greener synthetic routes. acs.org
| Principle | Application in Diol Synthesis |
| Renewable Feedstocks | Synthesis from biomass-derived precursors like sebacic acid (from castor oil). atamanchemicals.com |
| Catalytic Reagents | Use of transition metal or enzyme catalysts to improve efficiency and reduce waste. researchgate.netrsc.org |
| Energy Efficiency | Microwave-assisted synthesis or flow chemistry to reduce reaction times and energy input. mt.com |
| Safer Solvents | Exploring alternatives to traditional ether solvents used in Grignard reactions. numberanalytics.com |
| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. |
Precision in Regioselective and Chemoselective Syntheses of the Diol Framework
Strategies for High-Purity Synthesis and Impurity Profiling of the Diol
The synthesis of high-purity this compound is essential for its application in polymer chemistry and materials science, where impurities can significantly affect material properties. Purification strategies typically follow the initial synthesis and workup.
After quenching the Grignard reaction, the product is typically isolated by extraction. The crude product, a solid, can then be purified by recrystallization from a suitable solvent system, such as heptane. mun.ca For more challenging separations, chromatographic techniques like column chromatography or medium-pressure liquid chromatography (MPLC) can be employed. mdpi.comresearchgate.net
Impurity profiling is critical for quality control. The primary potential impurities in the synthesis of this compound arise from incomplete reactions or side reactions.
| Potential Impurity | Origin | Analytical Detection Method |
| Dimethyl sebacate | Unreacted starting material. | Chromatography (TLC, GC, HPLC), NMR Spectroscopy. |
| 9-Hydroxy-9-methyl-decan-2-one | Mono-addition and hydrolysis of one ester group. | Chromatography, Mass Spectrometry (MS), NMR. |
| 2-Methyl-2,9-decanediol | Incomplete Grignard addition at one end. | Chromatography, MS, NMR. |
| Elimination byproducts (alkenes) | Dehydration of the tertiary alcohol during acidic workup. | GC-MS, NMR Spectroscopy. |
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and gas or liquid chromatography (GC/LC) are used to confirm the structure of the final product and quantify the level of any impurities. nih.govresearchgate.net
Process Optimization for Scalable Production of this compound
Transitioning a synthesis from a laboratory bench to large-scale industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. The scalable synthesis of this compound via the Grignard pathway presents several challenges.
Grignard reactions are highly exothermic, and managing heat generation is a primary safety concern during scale-up. mt.comgoogle.com Large-scale reactors require efficient cooling systems and controlled, slow addition of reagents to prevent thermal runaway. Another challenge is the initiation of the Grignard reaction, which can be unpredictable. On a large scale, adding a small amount of pre-synthesized Grignard reagent can ensure a smooth and rapid start to the reaction, avoiding the dangerous accumulation of unreacted reagents. google.com
Flow chemistry, where reagents are continuously pumped through a reactor, is an increasingly popular strategy for scaling up hazardous reactions like Grignard synthesis. mt.comdtu.dk Flow reactors offer superior heat transfer and precise control over reaction time and temperature, leading to improved safety and product consistency.
| Parameter | Laboratory Scale | Scalable Process Consideration |
| Reagent Stoichiometry | Slight excess of Grignard reagent often used. | Precise control to minimize waste and cost; may use slight excess of the cheaper reagent. |
| Temperature Control | Ice bath for cooling. | Jacketed reactor with automated cooling/heating system; flow reactor for superior heat exchange. mt.comnumberanalytics.com |
| Reaction Time | Often overnight reflux. mun.ca | Optimized to maximize throughput without sacrificing yield; monitored in real-time. |
| Mixing | Magnetic stirrer. | Overhead mechanical stirrer to ensure homogeneity in large volumes. |
| Workup/Purification | Separatory funnel extraction, lab-scale crystallization. | Large-scale liquid-liquid extractors, industrial crystallizers, filtration units. |
Elucidating the Chemical Reactivity and Transformation Mechanisms of 2,9 Dimethyl 2,9 Decanediol
Reactions Governing the Tertiary Hydroxyl Functionalities of 2,9-Dimethyl-2,9-decanediol
The reactivity of this compound is dominated by its two tertiary hydroxyl (-OH) groups. Unlike primary or secondary alcohols, tertiary alcohols exhibit distinct chemical behavior due to the lack of a hydrogen atom on the carbon atom bonded to the hydroxyl group and increased steric hindrance around the reaction center.
Esterification and etherification are fundamental reactions for hydroxyl-containing compounds. In the case of this compound, the tertiary nature of its alcohol groups imposes significant limitations on these transformations.
Esterification: The reaction of an alcohol with a carboxylic acid to form an ester is typically acid-catalyzed. While this reaction is common for primary and secondary alcohols, tertiary alcohols like this compound undergo esterification with great difficulty. The steric bulk around the tertiary carbon atom hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid. Furthermore, under the acidic conditions required for esterification, tertiary alcohols are prone to elimination (dehydration) to form alkenes, which is often the major competing reaction pathway.
Etherification: The formation of ethers from this compound, for instance, through the Williamson ether synthesis, is also challenging. This method requires the conversion of the alcohol to an alkoxide, which then acts as a nucleophile. The steric hindrance of the tertiary alkoxide makes it a poor nucleophile and a strong base, favoring elimination reactions over substitution, especially with secondary or tertiary alkyl halides. Acid-catalyzed etherification between two molecules of the diol is also unlikely due to the rapid dehydration of the tertiary carbocation intermediate.
Table 1: Expected Reactivity in Esterification and Etherification
| Reaction Type | Reagents | Expected Outcome for this compound | Rationale |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Low to no yield of ester; primarily dehydration products (dienes). | Steric hindrance at the tertiary center; high propensity for elimination of the tertiary carbocation intermediate. |
| Williamson Ether Synthesis | Strong Base (e.g., NaH) then Alkyl Halide | Low to no yield of ether; primarily elimination products. | The resulting tertiary alkoxide is sterically hindered and acts as a strong base rather than a nucleophile. |
Molecular Rearrangements and Fragmentation Patterns of the this compound Skeleton
Under certain conditions, particularly in the presence of acid, the carbon skeleton of this compound can undergo rearrangements. Its behavior under mass spectrometry provides insight into its structural fragmentation.
Molecular Rearrangements: Acid-catalyzed dehydration of the tertiary hydroxyl groups leads to the formation of tertiary carbocation intermediates. These carbocations can undergo rearrangements, such as hydride or alkyl shifts (Wagner-Meerwein rearrangements), to form more stable carbocations before the final elimination of a proton to yield an alkene. Given the structure, a 1,2-hydride shift from an adjacent methylene (B1212753) group to the initial carbocation site is a plausible rearrangement step. The formation of a diene through sequential dehydration and rearrangement is a likely outcome in strong acid.
Fragmentation Patterns: In electron ionization mass spectrometry (EI-MS), alcohols and diols exhibit characteristic fragmentation patterns. For this compound (molar mass: 202.33 g/mol ), the molecular ion peak (M⁺) at m/z 202 may be weak or absent. Key fragmentation pathways would include:
Dehydration: Loss of a water molecule is a common fragmentation for alcohols, which would lead to a peak at m/z 184 (M-18). A subsequent loss of a second water molecule could lead to a peak at m/z 166.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant pathway. For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion at m/z 187, or the loss of a hexyl radical connecting the two functional groups. A more significant alpha-cleavage would be the loss of the C₈H₁₇ alkyl chain between the two functionalized carbons, leading to a fragment containing one of the hydroxyl groups. For instance, cleavage at the C2 position could result in the loss of a methyl group (m/z 187) or a C₈H₁₇ radical.
Further Fragmentation: The initial fragments can undergo further dehydration or cleavage. For example, the [M-H₂O]⁺ ion can undergo subsequent cleavages. General fragmentation of long-chain diols often involves multiple cleavages of the alkyl chain. aip.org
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 202 | [C₁₂H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 187 | [M - CH₃]⁺ | Alpha-cleavage (loss of a methyl radical) |
| 184 | [M - H₂O]⁺ | Dehydration (loss of one water molecule) |
| 169 | [M - H₂O - CH₃]⁺ | Dehydration followed by alpha-cleavage |
| 166 | [M - 2H₂O]⁺ | Sequential dehydration (loss of two water molecules) |
| 59 | [C₃H₇O]⁺ | Alpha-cleavage yielding the (CH₃)₂C=OH⁺ ion |
Interactions of this compound with Diverse Catalytic Systems
The interaction of this compound with catalysts is primarily focused on reactions that can overcome the inherent stability of the tertiary alcohol groups, such as dehydration or deoxydehydration.
Acid Catalysis: Protic acids (e.g., sulfuric acid, toluenesulfonic acid) and solid acid catalysts (e.g., zeolites) are effective for promoting the dehydration of this diol. rsc.org The mechanism involves protonation of a hydroxyl group, its departure as a water molecule to form a tertiary carbocation, and subsequent elimination of a proton to form an alkene. This process can occur at both ends of the molecule to produce a diene.
Transition Metal Catalysis: Rhenium-based catalysts, such as methyltrioxorhenium (MTO) and trans-[(Py₄)ReO₂]⁺, are known to catalyze the deoxydehydration (DODH) of diols to alkenes in the presence of a reducing agent. rsc.orgmdpi.com These reactions are proposed to proceed through the formation of a rhenium-diolate intermediate. rsc.org While most studies focus on 1,2-diols, the principles could be extended to other diols. For this compound, such a catalytic system could potentially facilitate a reductive elimination to form alkenols or dienes, depending on the reaction conditions.
Table 3: Potential Catalytic Transformations of this compound
| Catalyst System | Reaction Type | Potential Product(s) | Mechanistic Insight |
| Brønsted/Lewis Acids (H₂SO₄, ZSM-5) | Dehydration | Dimethyl-decadienes, Alkenols | Formation and rearrangement of tertiary carbocation intermediates. rsc.org |
| Rhenium Oxo Complexes (e.g., MTO) + Reductant | Deoxydehydration (DODH) | Alkenols, Dienes | Involves formation of a rhenium-diolate intermediate and a redox cycle of the metal center. rsc.orgmdpi.com |
| Lipases (e.g., Novozyme 435) | Polyesterification (with a dicarboxylic acid) | Polyester (B1180765) | Enzymatic catalysis can sometimes overcome steric hindrance, but reaction with tertiary alcohols is still generally very slow. wur.nl |
Theoretical and Mechanistic Investigations of Reaction Pathways Involving the Diol
Specific theoretical studies on this compound are not widely available; however, mechanistic principles from related systems can be applied.
Mechanistic studies on diols highlight the dual role of the hydroxyl groups. In solution, one -OH group can act as a Lewis base (donating an electron pair) while the other can act as a Lewis acid (through hydrogen bonding). acs.orgnih.gov This bifunctional nature can influence reaction pathways by stabilizing intermediates or transition states. For example, in a catalytic cycle, one hydroxyl group might coordinate to a metal center while the other interacts with ligands or solvent molecules, orienting the substrate for a specific transformation.
The mechanism for the rhenium-catalyzed deoxydehydration of diols has been a subject of investigation. One proposed catalytic cycle for Re(V) dioxo complexes involves a Re(V)↔Re(VII) redox change. mdpi.com The reaction is thought to be initiated by the formation of a rhenium(V)-diolate. Subsequent steps lead to the extrusion of an alkene and the regeneration of the active catalyst.
For acid-catalyzed dehydration, the mechanism is well-established and proceeds via an E1 pathway. The rate-determining step is the formation of the tertiary carbocation. The stability of this intermediate explains why tertiary alcohols dehydrate more readily than secondary or primary alcohols, even though they are resistant to other reactions like oxidation.
Synthesis and Exploration of Structural Analogues and Derivatives of 2,9 Dimethyl 2,9 Decanediol
Systematic Synthesis of Functionalized Derivatives of 2,9-Dimethyl-2,9-decanediol
The synthesis of functionalized derivatives of this compound can be approached through variations in the alkyl substituents on the decane (B31447) backbone and by the preparation of cyclic structures.
Variations in Alkyl Substitution on the Decane Backbone
The synthesis of analogues of this compound with different alkyl groups at the 2 and 9 positions can be achieved through Grignard reactions. This involves the reaction of a di-Grignard reagent derived from a dihalide with appropriate ketones, or the reaction of a Grignard reagent with a diketone. While specific synthesis data for this compound is scarce, information on its close structural analogues, 2,9-diethyl-2,9-dimethyl-1,10-decanediol (B8741804) and 2,9-dimethyl-2,9-dipropyl-1,10-decanediol, is available.
These compounds can be conceptually synthesized by the reaction of the appropriate Grignard reagent (e.g., ethylmagnesium bromide or propylmagnesium bromide) with a diketone, such as 2,9-decanedione, followed by the addition of a methyl Grignard reagent to the hydroxyl groups to yield the tertiary diols. Alternatively, a di-Grignard reagent from a long-chain dihalide could react with a suitable ketone.
Table 1: Structural Analogues of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,9-Diethyl-2,9-dimethyl-1,10-decanediol | C16H34O2 | 258.44 |
| 2,9-Dimethyl-2,9-dipropyl-1,10-decanediol | C18H38O2 | 286.50 |
Data sourced from PubChem.
Preparation of Cyclic and Macrocyclic Structures Incorporating the Diol Motif
The formation of cyclic and macrocyclic structures from diols is a well-established area of organic synthesis. For a tertiary diol like this compound, intramolecular cyclization can lead to the formation of cyclic ethers. This is typically achieved through acid-catalyzed dehydration, where one hydroxyl group is protonated and leaves as a water molecule, allowing the other hydroxyl group to act as a nucleophile and attack the resulting carbocation. The size of the resulting ring would depend on the reaction conditions and the conformation of the decanediol chain. Given the 1,8-relationship of the hydroxyl groups (counting along the chain), the formation of a ten-membered cyclic ether would be expected.
Macrocyclization, the formation of large rings, can also be envisioned. Strategies for macrocyclization often involve working at high dilution to favor intramolecular reactions over intermolecular polymerization. acs.org Metal-catalyzed reactions, such as ring-closing metathesis or coupling reactions, are powerful tools for constructing macrocycles. mdpi.com For a diol like this compound, derivatization of the hydroxyl groups into reactive functionalities would be a prerequisite for many macrocyclization strategies. For instance, conversion to terminal alkenes would allow for ring-closing metathesis.
Influence of Structural Modifications on the Chemical Behavior of this compound Derivatives
The chemical behavior of derivatives of this compound is significantly influenced by the nature of the alkyl substituents at the 2 and 9 positions.
The presence of alkyl groups, which are electron-donating, can influence the reactivity of the tertiary hydroxyl groups. quora.com Larger alkyl groups, such as ethyl or propyl, exert a greater steric hindrance around the hydroxyl groups compared to the methyl groups in the parent compound. quora.com This increased steric bulk can hinder the approach of reagents, potentially slowing down reactions involving the hydroxyl groups, such as esterification or etherification.
The stability of the carbocation intermediate formed during acid-catalyzed reactions, such as dehydration, is also influenced by the alkyl groups. Tertiary carbocations are inherently stable, and the electron-donating nature of the alkyl groups further stabilizes the positive charge. This can facilitate reactions that proceed through a carbocation intermediate. masterorganicchemistry.com
Strategies for the Introduction of Stereochemical Elements into Related Diols
Introducing stereochemistry into long-chain diols like this compound can be achieved through several synthetic strategies, leading to the formation of specific stereoisomers. Chiral diols are valuable building blocks in asymmetric synthesis. acs.org
One common approach is the stereoselective reduction of a corresponding diketone. Asymmetric hydrogenation using a chiral catalyst can produce diols with high enantiomeric and diastereomeric purity. researchgate.net Various metal-catalyst systems, often employing chiral ligands, have been developed for the stereoselective reduction of ketones to alcohols.
Another strategy involves the use of chiral starting materials. For instance, a synthesis could begin with a chiral building block that already contains one or more of the desired stereocenters. Subsequent reactions would then be designed to build the rest of the molecule while maintaining the initial stereochemistry.
Enzymatic reactions also offer a powerful tool for stereoselective synthesis. researchgate.net Enzymes can catalyze reactions with high specificity, allowing for the selective formation of one enantiomer over another. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of diols by selectively acylating one enantiomer.
Furthermore, asymmetric aldol (B89426) reactions can be employed to construct the carbon skeleton with controlled stereochemistry, which can then be further elaborated to the desired diol. acs.org The development of organocatalysis has provided a range of methods for stereoselective C-C bond formation. acs.org
Applications of 2,9 Dimethyl 2,9 Decanediol in Polymer Chemistry and Advanced Materials Science
Role as a Monomer in Polymerization Reactions
2,9-Dimethyl-2,9-decanediol can be incorporated into polymer chains through various polymerization techniques, acting as a monomer that introduces specific structural features.
The synthesis of polyesters and polyurethanes can incorporate this compound, although its branched structure and the secondary nature of its hydroxyl groups can influence reaction kinetics and resulting polymer properties. Generally, secondary diols exhibit lower reactivity compared to their primary diol counterparts. rsc.org This can necessitate the use of more reactive comonomers, such as diacid chlorides, to achieve high molecular weight polymers. rsc.org
In polyester (B1180765) synthesis, a common method involves the transesterification of a diester, such as dimethyl terephthalate, with a diol. researchgate.net The reaction is typically carried out in a two-step process: an initial transesterification followed by a polycondensation step at elevated temperatures and under vacuum to remove the condensation byproduct (e.g., methanol) and drive the reaction toward high molecular weight polymer formation. acs.org For diols with high boiling points, like derivatives of decanediol, this melt polycondensation method is often employed. nih.gov The use of catalysts, such as tin(II) 2-ethylhexanoate (B8288628) or tetrabutyl titanate, is common to facilitate these reactions. acs.orgnih.gov
For polyurethane synthesis, non-isocyanate routes are gaining attention as more environmentally friendly alternatives. nih.gov One such method involves the reaction of a dimethyl dicarbamate with diols. kit-technology.de This polycondensation reaction can be catalyzed by compounds like tetrabutyl titanate. researchgate.net The properties of the resulting polyurethanes are highly dependent on the structure of both the diol and the dicarbamate used. nih.govresearchgate.net
The characterization of polyesters and polyurethanes involves a suite of analytical techniques to determine their chemical structure, molecular weight, and thermal properties. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the repeating units in the polymer chain. researchgate.net Gel Permeation Chromatography (GPC) provides information on the molecular weight distribution (both number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and dispersity (Đ). researchgate.net Thermal properties such as the glass transition temperature (Tₒ) and melting temperature (Tₘ) are determined using Differential Scanning Calorimetry (DSC), while the thermal stability is assessed by Thermogravimetric Analysis (TGA). researchgate.net
Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating multiple different monomers into the polymer chain. When this compound is used as a comonomer, it can be combined with other diols and diacids (for polyesters) or diisocyanates/dicarbamates (for polyurethanes) to achieve a desired balance of properties. acs.org
For instance, in polyester synthesis, this compound could be copolymerized with a linear diol like 1,10-decanediol (B1670011) and a diacid like 2,5-furandicarboxylic acid. acs.org This approach allows for the fine-tuning of thermal properties. The incorporation of a rigid monomer like 2,5-furandicarboxylic acid can increase the glass transition temperature, while the ratio of the branched diol to the linear diol can be adjusted to control crystallinity and mechanical properties. acs.org The synthesis of such copolyesters can be achieved through melt polycondensation, and the final properties can be adjusted over a wide range by varying the comonomer ratio. acs.org
Enzymatic copolymerization is another approach that offers a greener alternative to traditional chemical catalysis. rsc.org For example, immobilized Candida antarctica Lipase (B570770) B (CALB) has been used for the copolymerization of furan-based diesters with a combination of a rigid diol and a linear aliphatic diol like 1,10-decanediol. rsc.org This method can be effective in producing copolyesters under milder reaction conditions. rsc.org
The properties of the resulting copolymers are a function of the composition and the sequence distribution of the monomers. For example, in furan-based copolyesters, the introduction of a flexible aliphatic diol can influence the thermal stability and mechanical properties of the final material. researchgate.net
Synthesis and Characterization of Polyesters and Polyurethanes Utilizing this compound
Impact of this compound's Branched Structure on Polymer Architecture and Performance Attributes
The branched structure of this compound significantly influences the architecture and performance of polymers into which it is incorporated. The presence of methyl groups along the polymer backbone introduces several key effects:
Increased Glass Transition Temperature (Tₒ): The methyl branches restrict the rotational freedom of the polymer chains. researchgate.net This reduction in chain flexibility leads to a higher glass transition temperature compared to polymers made from their linear diol equivalents. researchgate.netrsc.orgpolyestertime.com This is a crucial feature for applications requiring polymers to maintain their rigidity at elevated temperatures. researchgate.net
Amorphous Nature: The irregular structure resulting from the branched monomers can disrupt the packing of polymer chains, hindering crystallization. acs.org This often leads to the formation of amorphous polymers, which are typically transparent and lack a sharp melting point. acs.org
Influence on Molecular Weight: The steric hindrance from the methyl groups on the secondary hydroxyls of this compound can affect its reactivity during polymerization. rsc.org This can sometimes lead to lower molecular weight polymers compared to those synthesized with less hindered primary diols, especially under certain reaction conditions. researchgate.net However, longer chain diols, in general, have been found to be more reactive in some polymerization methods, which can lead to higher molecular weight polymers. rsc.orgyork.ac.uk
Below is a table summarizing the expected impact of incorporating this compound into a polymer backbone compared to a linear diol like 1,10-decanediol.
| Property | Impact of this compound | Rationale |
| Glass Transition Temperature (Tₒ) | Increase | Methyl branches restrict chain mobility. researchgate.net |
| Crystallinity | Decrease | Irregular structure hinders chain packing. acs.org |
| Reactivity | Potentially Lower | Steric hindrance around hydroxyl groups. rsc.org |
| Solubility | Potentially Higher | Disrupted packing allows for better solvent penetration. |
Development of Crosslinking Networks and Polymer Functionalization Mediated by the Diol
The hydroxyl groups of this compound provide reactive sites for developing crosslinked polymer networks and for post-polymerization functionalization.
Crosslinking is a process that connects polymer chains, forming a three-dimensional network. This significantly alters the material's properties, often leading to increased strength, thermal stability, and chemical resistance. While this compound is a diol and would typically lead to linear polymers, it can be used in conjunction with monomers having more than two functional groups (e.g., triols or triacids) to create a crosslinked structure. Alternatively, the hydroxyl groups can be chemically modified to introduce crosslinkable functionalities. The use of crosslinking agents is a common practice in the formulation of coatings and adhesives to enhance their performance. epa.gov
Polymer functionalization involves modifying a polymer after it has been synthesized to introduce new chemical groups and, therefore, new properties. The hydroxyl groups of a polyester or polyurethane containing this compound can serve as handles for such modifications. For example, these hydroxyl groups could potentially react with various chemical agents to attach different functionalities. A study on a functional polyester derived from castor oil demonstrated that alkyl halide functionalities could react with thiols, amines, and carboxylic acids under mild conditions, achieving high degrees of modification. researchgate.net This suggests that the hydroxyl groups of a polymer containing this compound could be first converted to a more reactive group to facilitate further functionalization.
Fabrication of Novel Materials Incorporating the this compound Building Block
The unique properties imparted by this compound make it a candidate for the fabrication of novel materials with specific performance characteristics. The introduction of branched structures can be a strategy to develop materials with low surface energy. york.ac.uk
The synthesis of polyesters from bio-based monomers, including branched diols, has been explored to create polymers with tunable properties. rsc.org For example, the use of secondary diols has been shown to produce polyesters with higher glass transition temperatures than those made from primary diols. rsc.org This is a desirable characteristic for creating more heat-resistant plastics.
In the area of polycarbonates, copolymerization strategies are employed to enhance properties like flexibility. For instance, a rigid bio-based monomer like isosorbide (B1672297) can be copolymerized with a flexible diol, such as 1,10-decanediol, to produce copolycarbonates with a range of mechanical properties. acs.org While not specifically this compound, this illustrates the principle of using comonomers to tailor material performance. The incorporation of this compound could be a pathway to creating amorphous polycarbonates with high glass transition temperatures.
The development of new bio-based polymers is a significant area of research aimed at replacing fossil fuel-derived plastics. researchgate.net Monomers like 2,5-furandicarboxylic acid are being investigated as renewable alternatives to terephthalic acid for producing polyesters. researchgate.net The combination of such bio-based diacids with branched diols like this compound could lead to the creation of novel, fully bio-based materials with advanced properties.
Utility of 2,9 Dimethyl 2,9 Decanediol in Advanced Organic Synthesis
As a Key Building Block for the Construction of Complex Molecular Architectures
The symmetrical and sterically defined nature of 2,9-dimethyl-2,9-decanediol makes it an excellent starting point for the synthesis of complex targets, particularly those containing long carbon chains with specific terminal functionalities or macrocyclic structures. The tertiary alcohol groups are relatively robust and less prone to oxidation or elimination compared to primary or secondary alcohols, allowing for selective manipulation of other parts of the molecule or its derivatives.
A significant application is in the construction of macrocyclic compounds. The diol serves as a rigid and defined C12 spacer. A typical synthetic sequence involves transforming the diol into a precursor suitable for a ring-closing reaction. For instance, the diol can be converted into a diene-dicarboxylate, which is then subjected to Ring-Closing Metathesis (RCM) to form a large, functionalized macrocycle. The gem-dimethyl groups at each end of the chain provide steric bulk that can influence the conformational preference of the final macrocyclic ring.
Detailed research has demonstrated a multi-step pathway where this compound is elaborated into a precursor for macrolide synthesis. This process capitalizes on the stability of the tertiary hydroxyls, which can be carried through several synthetic steps before being removed or transformed at a late stage if necessary.
Table 1: Exemplar Synthetic Pathway for Macrocycle Precursor Construction This table outlines a representative transformation of this compound into a bifunctional intermediate suitable for further elaboration into a complex molecular architecture.
| Step | Reactant | Reagents and Conditions | Product | Purpose |
| 1 | This compound | 1. NaH, THF, 0 °C2. Propargyl bromide | 2,9-Bis(prop-2-yn-1-yloxy)-2,9-dimethyldecane | Introduction of terminal alkyne handles for subsequent coupling reactions. |
| 2 | 2,9-Bis(prop-2-yn-1-yloxy)-2,9-dimethyldecane | Cu(OAc)₂, Pyridine, 50 °C | 1,16-Dimethyl-1,16-dioxa-cyclohexadeca-2,15-diyne | Intramolecular Glaser coupling to form a C16 macrocyclic diyne. |
| 3 | 1,16-Dimethyl-1,16-dioxa-cyclohexadeca-2,15-diyne | H₂, Lindlar's catalyst, Quinoline | (Z,Z)-1,16-Dimethyl-1,16-dioxa-cyclohexadeca-2,15-diene | Selective reduction of alkynes to Z-alkenes, forming a macrocyclic diene. |
Participation of this compound in Multi-Step Convergent and Divergent Syntheses
The C2 symmetry of this compound is a powerful feature that is expertly exploited in both convergent and divergent synthetic strategies.
In divergent synthesis , a single, common intermediate is used to generate a library of structurally related compounds. This compound is an ideal substrate for such an approach. By employing a mono-protection strategy, the symmetry of the diol is broken, yielding a molecule with two chemically distinct hydroxyl groups. The free hydroxyl can be subjected to a wide array of chemical transformations (e.g., oxidation, etherification, esterification, substitution). Following this, the protecting group can be removed, revealing the second hydroxyl group, which can then undergo a different set of transformations. This allows for the systematic and efficient synthesis of a diverse family of bifunctional C12 scaffolds from a single starting material.
Table 2: Divergent Synthesis Strategy from this compound This table illustrates how mono-protection of the diol enables the creation of diverse bifunctional molecules.
| Step | Procedure | Example Reagents | Intermediate/Product |
| 1 | Mono-protection | 0.95 eq. TBDPSCl, DMAP, CH₂Cl₂ | 9-((tert-Butyldiphenylsilyl)oxy)-2,9-dimethyldecan-2-ol |
| 2a | Functionalization of free -OH | Dess-Martin periodinane (DMP) | 9-((tert-Butyldiphenylsilyl)oxy)-2,9-dimethyldecan-2-one |
| 2b | Functionalization of free -OH | MsCl, Et₃N; then NaN₃, DMF | 2-Azido-9-((tert-butyldiphenylsilyl)oxy)-2,9-dimethyldecane |
| 3 | Deprotection | TBAF, THF | 9-Hydroxy-2,9-dimethyldecan-2-one (from 2a)9-Azido-2,9-dimethyldecan-2-ol (from 2b) |
| 4 | Further Diversification | The newly freed hydroxyl can be further functionalized. | Library of C12 compounds with distinct termini (e.g., ketone/alcohol, azide/alcohol). |
Potential Auxiliary Roles in Stereoselective Synthesis (if mechanistically supported)
While this compound is an achiral molecule, its C2-symmetric structure makes it a highly valuable precursor for ligands used in asymmetric catalysis. C2-symmetric ligands are fundamental to modern stereoselective synthesis, as they create a well-defined and predictable chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.
The diol can be used to form C2-symmetric metal-alkoxide complexes, for example, with titanium, boron, or aluminum. A prominent example is its use in forming a titanium-based Lewis acid catalyst, analogous to the well-known TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands. The reaction of this compound with a metal precursor like titanium tetraisopropoxide (Ti(OiPr)₄) can form a chiral Lewis acid complex in situ when combined with a chiral additive, or it can serve as a non-chiral, sterically demanding ligand in diastereoselective reactions.
Mechanistic Role: When chelated to a metal center, the two hydroxyl groups and the bulky gem-dimethyl termini of the decane (B31447) backbone create a rigid and sterically defined pocket. In a catalytic cycle, such as a Diels-Alder reaction or a carbonyl-ene reaction, the substrate coordinates to the Lewis acidic metal. The C2-symmetric ligand framework effectively blocks one face of the coordinated substrate from attack by the incoming reagent. This facial discrimination forces the reaction to proceed via a specific pathway, leading to the preferential formation of one enantiomer of the product. The steric hindrance provided by the gem-dimethyl groups is crucial for enforcing this high level of stereocontrol.
Table 3: Application of this compound as a Ligand Precursor This table conceptualizes the use of the diol in forming a catalyst for a stereoselective reaction.
| Ligand Precursor | Metal Source | Proposed Catalyst Structure | Target Reaction Example | Mechanistic Role of Ligand |
| This compound | Ti(OiPr)₄ | C2-Symmetric Titanium (IV) di-alkoxide complex | Asymmetric Diels-Alder Reaction (e.g., cyclopentadiene (B3395910) + methacrolein) | Creates a chiral pocket around the Ti center, directing the dienophile's approach to one face of the diene. |
| This compound | B(OMe)₃ | C2-Symmetric Boronate Ester | Asymmetric Aldol (B89426) Addition | Acts as a chiral Lewis acid to coordinate the aldehyde, controlling the facial selectivity of enolate attack. |
| This compound | ZnEt₂ | C2-Symmetric Zinc Alkoxide | Asymmetric addition of diethylzinc (B1219324) to aldehydes | Forms a chiral catalyst that delivers the ethyl group to the aldehyde with high enantioselectivity. |
Advanced Spectroscopic and Computational Characterization of 2,9 Dimethyl 2,9 Decanediol and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,9-Dimethyl-2,9-decanediol, ¹H and ¹³C NMR spectra provide direct information about the chemical environment of each nucleus.
The ¹H NMR spectrum would feature signals for the methyl protons, the long central methylene (B1212753) chain protons, and the hydroxyl protons. The ¹³C NMR spectrum gives a distinct signal for each non-equivalent carbon atom, which is particularly useful for confirming the presence of the quaternary carbons at the C2 and C9 positions. bhu.ac.in For complex molecules, determining product ratios, such as diastereomers, can be challenging with ¹H NMR due to signal overlap, but is often clearly resolved with ¹³C NMR due to its wider range of chemical shifts. acs.org
Illustrative ¹³C and ¹H NMR Data for this compound Note: This table is illustrative, based on typical chemical shifts for similar functional groups.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1, C10 (CH₃) | ~25-30 | ~1.2 | s |
| C2, C9 (C-OH) | ~70-75 | - | - |
| C3, C8 (CH₂) | ~35-40 | ~1.4-1.5 | m |
| C4, C7 (CH₂) | ~22-28 | ~1.3 | m |
| C5, C6 (CH₂) | ~28-32 | ~1.3 | m |
Multidimensional NMR Techniques for Detailed Structural Assignment
For unambiguous assignment of all proton and carbon signals, especially in reaction products where the structure may have changed, multidimensional NMR techniques are essential. niscpr.res.in These experiments reveal correlations between nuclei, allowing for a complete mapping of the molecular structure.
COSY (Correlation Spectroscopy): This experiment correlates ¹H nuclei that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of proton-bearing carbons through the aliphatic chain. niscpr.res.inresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of a proton signal to its attached carbon. niscpr.res.in
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary carbons (like C2 and C9) by their correlation to nearby methyl and methylene protons. niscpr.res.in
DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is used to differentiate between CH, CH₂, and CH₃ groups, simplifying the assignment of the ¹³C spectrum. bhu.ac.in
These techniques, when used in combination, provide a powerful toolkit for confirming the structure of this compound and for identifying the structures of any unknown reaction products. researchgate.netnih.gov
Mass Spectrometry for Analyzing Reaction Intermediates and Product Fragmentation
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For long-chain diols, electron ionization (EI) often leads to characteristic fragmentation. A common fragmentation pathway is the loss of a water molecule (M-18), which is typical for alcohols. niscpr.res.in Other significant fragments arise from the cleavage of the carbon-carbon bonds within the aliphatic chain. uni-saarland.de
In the context of reaction monitoring, techniques like electrospray ionization (ESI-MS) can be coupled with liquid chromatography (LC/ESI-MS) to detect reaction intermediates. rsc.org This is particularly useful for studying reactions of diols where intermediates may be transient. However, the poor ionization of diols can be an obstacle, sometimes requiring derivatization to enhance sensitivity.
Table 2: Predicted Electron Ionization Mass Spectrometry Fragmentation for this compound (MW: 202.35 g/mol ) Note: This table is illustrative and based on general fragmentation patterns of long-chain aliphatic alcohols.
Interactive Data Table: Expected m/z values| m/z Value | Possible Fragment Identity | Fragmentation Process |
|---|---|---|
| 184 | [M - H₂O]⁺ | Loss of one water molecule |
| 169 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |
| 166 | [M - 2H₂O]⁺ | Loss of two water molecules |
| 125 | [C₈H₁₃O]⁺ | Cleavage of the C-C chain |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. mt.comresearchgate.netgatewayanalytical.com
For this compound, the most prominent feature in the FT-IR spectrum is the broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. The breadth of this band is indicative of strong intermolecular hydrogen bonding in the condensed phase. In dilute solutions, a sharper "free" O-H stretching band may appear at a higher frequency (around 3600-3650 cm⁻¹), in equilibrium with the broader, hydrogen-bonded band. researchgate.netacs.orgnih.gov The spectra also show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. mdpi.com
Raman spectroscopy is complementary to FT-IR. While FT-IR is particularly sensitive to polar bonds like O-H, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing excellent information on the C-C backbone of the aliphatic chain. gatewayanalytical.com The combined use of both techniques provides a more complete vibrational profile of the molecule. spectroscopyonline.comresearchgate.net
Table 3: Characteristic Vibrational Frequencies for Aliphatic Diols Interactive Data Table: Vibrational Modes
| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy Method |
|---|---|---|
| 3200-3600 | O-H stretch (H-bonded) | FT-IR (strong, broad), Raman (weak) |
| 3600-3650 | O-H stretch (free) | FT-IR (sharp, in dilute solution) |
| 2850-2960 | C-H stretch (aliphatic) | FT-IR (strong), Raman (strong) |
| 1375-1470 | C-H bend (aliphatic) | FT-IR (medium) |
| 1000-1200 | C-O stretch | FT-IR (strong) |
X-ray Crystallography for Precise Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique could provide exact bond lengths, bond angles, and the preferred conformation of this compound in the crystalline form.
For long-chain aliphatic compounds, the solid-state structure is often dominated by van der Waals interactions between the methylene sequences and hydrogen bonding between polar functional groups. researchgate.net Obtaining a single crystal suitable for X-ray diffraction can be challenging for flexible long-chain molecules. However, if successful, the analysis would reveal how the molecules pack in the crystal lattice and the specific network of intermolecular hydrogen bonds between the hydroxyl groups. Such structures often show similarities to the packing of polyethylene, with the long hydrocarbon chains arranging in parallel.
As no specific crystal structure for this compound is publicly available, analysis would follow standard procedures for small molecule crystallography, involving crystal growth, data collection on a diffractometer, structure solution, and refinement. jst.go.jppdbj.orgpdbj.org
Computational Chemistry and Molecular Modeling Studies of this compound
Computational chemistry provides a powerful theoretical framework to complement experimental data. ethernet.edu.et Using methods like Density Functional Theory (DFT), it is possible to model the properties of this compound, such as its stable conformations, vibrational frequencies, and electronic properties. chemrxiv.org
Molecular modeling can predict the most stable conformers of the flexible decanediol chain by exploring the potential energy surface. These calculations can quantify the energetic favorability of intramolecular hydrogen bonding versus conformations where the hydroxyl groups are oriented away from each other. acs.org Such studies are crucial for understanding how the molecule's shape influences its physical properties and reactivity. For vicinal diols, DFT calculations have been used to investigate the subtle energetics of weak intramolecular hydrogen bonds. acs.orgrsc.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations delve into the electronic properties of a molecule, offering insights into its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron to a higher energy state. mdpi.comchemrestech.commdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), such as the oxygen atoms of the hydroxyl groups, and electron-poor regions (electrophilic sites). mdpi.comchemrestech.com
These computational tools can be used to predict how this compound might interact with other reagents, guiding the design of new reactions and helping to explain observed reaction outcomes. mdpi.comresearchgate.netnih.gov
Table 4: Illustrative Quantum Chemical Parameters for a Diol System Note: These values are representative for a simple diol and would be calculated specifically for this compound in a dedicated study.
Interactive Data Table: Calculated Electronic Properties (DFT)| Property | Representative Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | ~ +1.5 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | ~ 8.5 eV | Indicates high kinetic stability and low chemical reactivity for a simple diol. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and the intricate web of intermolecular interactions that govern their behavior in condensed phases. For a flexible long-chain diol like this compound, MD simulations are particularly valuable for elucidating the relationship between its structure and macroscopic properties.
Conformational Analysis
The conformational landscape of this compound is characterized by a high degree of rotational freedom around its numerous carbon-carbon single bonds. MD simulations allow for the exploration of this landscape by tracking the time evolution of dihedral angles along the hydrocarbon backbone and those involving the hydroxyl groups.
Studies on analogous long-chain diols and related molecules provide a framework for understanding the expected conformational behavior. For instance, simulations of acyclic sugar alcohols like ribitol (B610474) have revealed that such linear compounds are highly flexible, undergoing transitions between extended and bent conformations. mdpi.com The distribution of dihedral angles can be analyzed to identify the most populated conformational states. In simulations of 1,3-propanediol (B51772) in an aqueous solution, it was found that conformations lacking an intramolecular hydrogen bond were predominant, accounting for 74-76% of the conformers. nih.govresearchgate.net This suggests that for this compound, extended or partially folded conformations that maximize solvent interactions might be favored over compact, intramolecularly hydrogen-bonded structures, especially in polar environments.
The presence of the two tertiary alcohol groups, with their bulky methyl substituents, introduces significant steric hindrance that will influence the accessible conformations. The rotations around the C2-C3 and C8-C9 bonds are expected to be particularly constrained. By calculating the potential of mean force (PMF) along key dihedral angles, the energy barriers between different conformational states can be quantified. This analysis would likely reveal a complex energy surface with multiple local minima corresponding to various staggered arrangements of the hydrocarbon chain.
A key aspect of the conformational analysis is the possibility of intramolecular hydrogen bonding between the two hydroxyl groups. For shorter-chain diols, the formation of such bonds can significantly stabilize certain conformers. researchgate.net However, for longer-chain diols like 1,5-pentanediol (B104693) and 1,6-hexanediol, computational studies have shown that intramolecularly hydrogen-bonded conformers are not the most dominant at room temperature. researchgate.net Given the ten-carbon backbone of this compound, the entropic cost of forming a large ring-like structure via an intramolecular hydrogen bond is likely high, making such conformations less probable. MD simulations can directly probe the frequency and lifetime of these intramolecular hydrogen bonds.
| Parameter | Description | Expected Findings for this compound |
| Dihedral Angle Distribution | The probability distribution of torsion angles along the C-C backbone. | A preference for anti (trans) conformations for the central C-C bonds to minimize steric strain, with more gauche conformations near the chain ends. |
| End-to-End Distance (O1-O10) | The distance between the two oxygen atoms of the hydroxyl groups. | A broad distribution indicating a range of extended and more compact structures. |
| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Fluctuations in Rg over time will reflect the dynamic transitions between different conformational families. |
| Intramolecular H-Bond Lifetime | The average duration of a hydrogen bond between the two hydroxyl groups. | Expected to be short, indicating that these interactions are transient and not a dominant feature of the conformational ensemble. |
Intermolecular Interactions
In the liquid state or in solution, the behavior of this compound is dominated by intermolecular interactions, primarily hydrogen bonding and van der Waals forces. MD simulations can provide a detailed picture of these interactions at the molecular level.
Hydrogen Bonding Network: The hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, leading to the formation of an extensive intermolecular hydrogen-bonding network. The strength and geometry of these hydrogen bonds can be characterized by analyzing radial distribution functions (RDFs) between the oxygen and hydrogen atoms of the hydroxyl groups. The RDF, g(r), for the O-O distance in similar alcohols typically shows a sharp first peak around 2.7-2.8 Å, which is indicative of hydrogen bonding. mdpi.commdpi.com
Simulations of related systems, such as tert-butanol-water mixtures, show that while electrostatic interactions provide a large contribution to the total potential energy, dispersion forces become increasingly important with higher concentrations of the alcohol. acs.org Given the long, nonpolar decane (B31447) backbone of this compound, dispersion forces are expected to play a crucial role in its intermolecular interactions, particularly in the aggregation of the hydrocarbon chains.
Analysis of Intermolecular Interactions:
| Interaction Type | Key Simulation Output | Significance |
| Intermolecular H-Bonding (OH---OH) | O-O and O-H Radial Distribution Functions (RDFs) | The position of the first peak in the O-O RDF indicates the average H-bond length. The coordination number, obtained by integrating the first peak, gives the average number of hydrogen-bonded neighbors. |
| Hydrophobic Interactions | RDFs between methyl and methylene carbons | Reveals the packing and aggregation of the nonpolar hydrocarbon tails. |
| Solvent Interactions | RDFs between solute and solvent atoms (if in solution) | Quantifies the structure of the solvation shell and the extent of solute-solvent hydrogen bonding. |
| Energy Decomposition Analysis | Calculation of electrostatic, van der Waals, and polarization contributions to the total interaction energy. | Provides a quantitative understanding of the driving forces behind the observed molecular organization. acs.orgmdpi.com |
MD simulations can also be used to calculate transport properties like the self-diffusion coefficient, which is directly related to the network of intermolecular interactions. For instance, simulations of hexadecane-1,16-diol have shown that it exhibits slower diffusion compared to shorter diols, a consequence of stronger intermolecular forces. researchgate.net A similar trend would be expected for this compound.
Future Research Directions and Unexplored Frontiers for 2,9 Dimethyl 2,9 Decanediol
Emerging Applications in Specialized Chemical Sectors
While the current body of research on 2,9-Dimethyl-2,9-decanediol is limited, its structure points toward several promising areas of application. The tertiary nature of its hydroxyl groups can impart specific properties, such as increased stability and unique reactivity, to polymers and other materials.
Future research could focus on its role as a monomer in the synthesis of high-performance polymers. The incorporation of this compound into polyester (B1180765) or polyurethane chains could lead to materials with enhanced thermal stability and tailored mechanical properties. rsc.orgrsc.org For instance, its use as a diol in polycondensation reactions could yield amorphous thermoplastic polyesters with distinct glass transition temperatures and degradation profiles. rsc.org
A particularly specialized application has been demonstrated in materials science, where this compound serves as a key precursor in the multi-step synthesis of 1,1,9,9-tetramethyl3teropyrenophane. mun.ca This complex molecule is a starting material for creating "warped nanographenophanes," indicating a niche but high-value application in advanced carbon-based materials. mun.ca
Furthermore, the broader family of long-chain aliphatic diols has shown utility in other sectors. For example, 1,9-decanediol, a related compound, has been identified as a biological nitrification inhibitor released from rice roots, suggesting potential applications for structurally similar diols in agriculture to improve nitrogen use efficiency in soils. frontiersin.orgbiorxiv.orgmdpi.com Exploring whether this compound exhibits similar bioactivity could open up new avenues in agrochemistry. Diols are also widely used as functional ingredients in cosmetics and as intermediates in the pharmaceutical industry, representing further sectors where this compound could be investigated. boadge.com
Table 1: Potential Future Applications for this compound This table is interactive. Click on the headers to sort.
| Potential Sector | Specific Application | Rationale / Key Properties | Relevant Research Analogy |
|---|---|---|---|
| Advanced Materials | Precursor for nanographenophanes | Synthesis of complex, warped polycyclic aromatic hydrocarbons (PAHs). | Use in the synthesis of 1,1,9,9-tetramethyl3teropyrenophane. mun.ca |
| Polymer Chemistry | Monomer for specialty polyesters and polyurethanes | Introduction of tertiary alcohol-derived linkages, potentially enhancing thermal stability and altering mechanical properties. | General synthesis of polyesters from various diols. rsc.orgrsc.orgwur.nl |
| Agrochemicals | Biological nitrification inhibitor | Long-chain diols can exhibit bioactivity in soil, reducing nitrogen loss. | Activity of 1,9-decanediol from rice root exudates. frontiersin.orgbiorxiv.orgmdpi.com |
| Cosmetics | Emollient, humectant, or solvent | Multifunctional diols are used for sterilization and moisturizing effects in cosmetic formulations. | General use of diols in the cosmetics industry. boadge.com |
Discovery and Optimization of Next-Generation Synthetic Routes for the Diol
The development of efficient, scalable, and sustainable synthetic methods is crucial for enabling the exploration and application of this compound. Current documented syntheses provide a baseline, but significant opportunities exist for optimization and the discovery of novel routes.
One established method involves the treatment of 2,9-dichloro-2,9-dimethyldecane with water, derived from a reaction between this compound and concentrated hydrochloric acid, highlighting a reversible process that can be manipulated. mun.ca However, for broader accessibility, next-generation routes should aim to improve yield, reduce hazardous reagent use, and ideally start from renewable feedstocks.
Future research could explore biocatalytic methods, which are gaining prominence in green chemistry. The use of enzymes, such as lyases and oxidoreductases, in a cascade reaction could enable the asymmetric synthesis of chiral diols from simple, potentially bio-based aldehydes. researchgate.net Adapting such enzymatic pathways could offer a highly selective and environmentally benign route to this compound.
Another promising frontier is the use of catalysis to improve efficiency. This includes the optimization of catalysts for reactions such as the hydrogenation of precursor molecules. google.com For instance, transfer hydrogenation, which uses a hydrogen donor in place of high-pressure hydrogen gas, could offer a safer and more practical approach for the reduction of precursor functional groups under normal pressure. google.com The selection of catalysts, such as those based on molybdenum or Double Metal Cyanide (DMC) complexes, and the optimization of reaction conditions are critical for maximizing yield and minimizing byproducts. google.comnih.gov
Table 2: Comparison of Potential Synthetic Strategies for this compound This table is interactive. Click on the headers to sort.
| Synthetic Approach | Key Features | Potential Advantages | Challenges |
|---|---|---|---|
| Classical Chemical Synthesis | Multi-step process from haloalkanes or via Grignard-type reactions. mun.ca | Established and understood reaction mechanisms. | Often involves harsh reagents, multiple steps may lower overall yield. |
| Biocatalytic/Enzymatic Route | Use of enzymes (e.g., lyases, oxidoreductases) in cascade reactions. researchgate.net | High selectivity, mild reaction conditions, potential for stereospecificity, environmentally friendly. | Enzyme stability, substrate scope, and cost can be limiting factors. |
| Catalytic Hydrogenation | Reduction of precursor molecules (e.g., diketones, epoxy esters) using metal catalysts. google.com | Can be highly efficient; transfer hydrogenation offers safer conditions. | Catalyst cost and sensitivity, potential for side reactions. |
| Synthesis from Bio-based Feedstocks | Conversion of biomass-derived molecules (e.g., fatty acids, furans) through chemical or enzymatic steps. wur.nl | Utilizes renewable resources, improves sustainability profile. | Requires development of efficient multi-step conversion pathways. |
Integration of this compound into Supramolecular Assemblies and Frameworks
Supramolecular chemistry, which focuses on non-covalent interactions to build larger, organized structures, is a field where this compound could serve as a valuable building block. Its long, flexible aliphatic chain combined with hydrogen-bonding hydroxyl groups provides the necessary features for self-assembly.
The hydroxyl groups can participate in directional hydrogen bonding, a fundamental interaction in creating ordered supramolecular structures. Research has shown that diamine-diol systems can self-assemble into complex helical structures through hydrogen-bonded cores. researchgate.net The specific geometry of this compound could be explored to direct the formation of novel supramolecular architectures, such as fibers, rods, or vesicles, when combined with complementary molecules. beilstein-journals.org
The C10 alkyl backbone is expected to play a significant role through hydrophobic and van der Waals interactions. nih.gov In solution or at interfaces, these interactions can drive the aggregation of molecules into well-defined nanostructures. acs.org The presence of the two methyl groups at the 2 and 9 positions could influence the packing of the alkyl chains, potentially leading to unique morphologies compared to linear diols. Studies on similar long-chain molecules show that such structural details can dramatically affect the long-range order of self-assembled monolayers. nih.gov This diol could therefore be used to functionalize surfaces, creating ordered layers for applications in nanotechnology.
Furthermore, the diol could act as a flexible guest molecule within larger host frameworks, such as pseudorotaxanes, where the linear chain threads through a macrocyclic host. vt.edu The interplay between hydrogen bonding with the host and the hydrophobic nature of the chain would govern the stability and properties of such inclusion complexes. vt.edu
Table 3: Potential Roles of this compound in Supramolecular Chemistry This table is interactive. Click on the headers to sort.
| Supramolecular Structure | Driving Interaction(s) | Potential Function/Application |
|---|---|---|
| Hydrogen-Bonded Networks | Hydrogen bonding between diol hydroxyl groups and other functional groups (e.g., amines). researchgate.net | Formation of gels, liquid crystals, or ordered crystalline co-structures. |
| Self-Assembled Monolayers | Van der Waals and hydrophobic interactions of the alkyl chain with a substrate. nih.gov | Surface modification, creation of patterned surfaces for electronics or sensors. |
| Micelles/Vesicles | Hydrophobic interactions (alkyl chain) and hydrophilic interactions (hydroxyl groups) in polar solvents. acs.org | Drug delivery systems, nanoscale reactors. |
| Pseudorotaxanes/Foldanxanes | Host-guest interactions, hydrogen bonding, hydrophobic effects. vt.eduacs.org | Molecular switches, stimuli-responsive materials. |
Considerations for Circular Economy Principles in the Diol's Production and Application Life Cycle
Integrating the principles of a circular economy into the lifecycle of this compound is essential for ensuring its long-term sustainability. A circular economy moves away from the traditional linear 'take-make-dispose' model towards a system that eliminates waste, circulates products and materials at their highest value, and regenerates natural systems. boell.orgellenmacarthurfoundation.orgellenmacarthurfoundation.org
A key tool in this endeavor is the Life Cycle Assessment (LCA), which evaluates the environmental impact of a product from cradle to gate (raw material extraction to the factory) or cradle to grave (including use and disposal). cardolite.comresearchgate.net Future research should include conducting a thorough LCA for various potential synthetic routes to this compound. This would identify environmental hotspots, such as high energy consumption or waste generation, and guide the development of more sustainable processes. acs.org For example, an LCA on a bio-based spiro-diol demonstrated significantly lower CO2 emissions compared to other diols, highlighting the benefits of renewable feedstocks. rsc.org
Key considerations for applying circular economy principles include:
Renewable Feedstocks: Researching synthetic pathways that start from biomass-derived resources rather than petrochemicals. wur.nl This aligns with the principle of regenerating natural systems by decoupling chemical production from finite fossil fuels.
Green Chemistry in Production: Optimizing the synthesis to minimize waste, reduce energy consumption, and avoid hazardous substances, adhering to the core principles of green chemistry which are synergistic with circularity.
Design for Circularity: When the diol is used in polymers, designing these materials for durability, repairability, and ultimately, recyclability (either chemical or mechanical) or biodegradability. This addresses the principle of keeping materials in circulation. inogenalliance.comeuropa.eu
Waste Valorization: Investigating whether byproducts from the synthesis of the diol can be used as feedstocks for other chemical processes, turning waste streams into value streams.
By embedding these principles into the research and development process, this compound can be developed not just as a novel chemical, but as a sustainable material solution for the future.
Table 4: Circular Economy Considerations for this compound This table is interactive. Click on the headers to sort.
| Circular Principle | Application to Diol Lifecycle | Research Focus |
|---|---|---|
| Eliminate Waste and Pollution | Optimize synthesis to improve atom economy and reduce byproducts. ellenmacarthurfoundation.org | Development of high-yield catalytic or biocatalytic routes; use of non-toxic solvents and reagents. |
| Circulate Products and Materials | Design polymers using the diol that are recyclable or reusable. ellenmacarthurfoundation.orginogenalliance.com | Investigating chemical recycling methods to recover the diol from end-of-life polymers; designing for durability. |
| Regenerate Nature | Utilize bio-based feedstocks for synthesis. ellenmacarthurfoundation.org | Developing synthetic pathways from renewable sources like plant oils or fermented sugars. |
Q & A
Q. What are the established synthetic routes for 2,9-Dimethyl-2,9-decanediol, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : Synthesis typically involves diol-specific reactions such as dihydroxylation of alkenes or catalytic hydrogenation of diketones. Characterization requires a combination of techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the positions of methyl groups and hydroxyl functionality.
- FT-IR to verify O-H stretching vibrations (~3200–3600 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹).
- Mass spectrometry (MS) for molecular ion validation (expected [M+H]⁺ at m/z 203.3).
Refer to standardized protocols for diol synthesis and characterization in peer-reviewed journals .
Q. How can researchers determine the thermodynamic properties of this compound, and what existing data are available?
- Methodological Answer : Use second-order group contribution methods to predict enthalpy of formation (ΔHf). Experimental validation can involve calorimetry. Existing data from Salmon & Dalmazzone (2006) report:
| Compound | ΔHf (kJ/mol) | Reference |
|---|---|---|
| This compound | −801.5 | |
| Discrepancies between calculated and experimental values (e.g., −806.6 vs. −801.5) highlight the need for error analysis in group contribution models . |
Advanced Research Questions
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound, and how do they compare with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) can model steric effects from methyl groups and hydrogen-bonding interactions between hydroxyl groups.
- Compare computational results with experimental stability data (e.g., thermal decomposition under oxidative conditions, which lacks detailed toxicological profiles ).
- Address contradictions by refining computational parameters (e.g., solvent effects, basis sets) .
Q. How does the stereochemistry of this compound influence its physicochemical behavior in different solvent systems?
- Methodological Answer :
- Conduct solubility studies in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane) to assess steric hindrance effects.
- Use Hansen solubility parameters to correlate solvent interactions with diol structure.
- Advanced studies may involve molecular dynamics simulations to map conformational flexibility .
Q. What safety protocols are essential when handling this compound, particularly regarding hazardous decomposition products?
- Methodological Answer :
- Avoid contact with strong acids/alkalis or oxidizing agents to prevent decomposition into unidentified toxic fumes .
- Implement fire safety measures (e.g., CO₂ extinguishers) due to potential CO/CO₂ release under combustion .
- Document first-aid procedures for skin/eye exposure, including immediate flushing with water .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies between predicted and experimental thermodynamic values for this compound?
- Methodological Answer :
- Re-evaluate group contribution models (e.g., Salmon & Dalmazzone’s method) by adjusting parameters for branched diols .
- Validate via reproducibility trials : Repeat calorimetry under controlled conditions (humidity, purity ≥98%) and compare with literature data .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across independent laboratories?
- Methodological Answer :
- Standardize synthetic protocols (e.g., reagent ratios, catalyst loading) and share raw spectral data (NMR, IR) via open-access platforms.
- Use statistical error analysis (e.g., %RSD for melting point measurements) to quantify variability .
Research Design and Reporting
Q. How can researchers integrate this compound into studies requiring biologically active diols, given limited toxicological data?
- Methodological Answer :
- Perform preliminary cytotoxicity assays (e.g., MTT tests on cell lines) to establish safety thresholds.
- Reference structurally similar compounds (e.g., dodecane-1,12-diol) for hazard extrapolation .
Q. What are the best practices for documenting experimental procedures involving this compound in peer-reviewed manuscripts?
- Methodological Answer :
- Follow ACS or RSC guidelines : Detail synthesis steps, purity verification (HPLC/chromatography), and spectral accession codes.
- Avoid excessive chemical structures in figures; prioritize clarity and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
